N-cyclohexyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide
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Overview
Description
N-cyclohexyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by a thiazolidinone ring, a benzamide group, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide typically involves the condensation of a thiazolidinone derivative with a benzamide derivative under controlled conditions. One common method involves the reaction of 2-phenylethylamine with 4-oxo-3-thiazolidinecarboxylic acid, followed by cyclization and subsequent reaction with cyclohexyl isocyanate to form the final product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding alcohols.
Substitution: The aromatic ring in the benzamide group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
N-cyclohexyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can interact with active sites of enzymes, potentially inhibiting their activity. The benzamide group may also interact with receptor sites, modulating their function. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-cycloheptyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide
- N-cyclohexyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide
Uniqueness
This compound is unique due to its specific structural features, such as the cyclohexyl group and the thiazolidinone ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H28N2O2S |
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Molecular Weight |
408.6 g/mol |
IUPAC Name |
N-cyclohexyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide |
InChI |
InChI=1S/C24H28N2O2S/c27-22-17-29-24(26(22)16-15-18-7-3-1-4-8-18)20-13-11-19(12-14-20)23(28)25-21-9-5-2-6-10-21/h1,3-4,7-8,11-14,21,24H,2,5-6,9-10,15-17H2,(H,25,28) |
InChI Key |
KYSJHCGIYDMTPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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